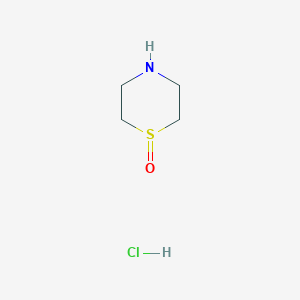

Thiomorpholine-1-oxide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-thiazinane 1-oxide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS.ClH/c6-7-3-1-5-2-4-7;/h5H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAHTBMMJSMMEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76176-87-9 | |

| Record name | Thiomorpholine, 1-oxide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76176-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to Thiomorpholine-1-oxide Hydrochloride (CAS: 76176-87-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiomorpholine-1-oxide hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical properties, synthesis, spectroscopic information, and known biological activities, presenting it in a structured format for easy reference and application in a research and development setting.

Chemical and Physical Properties

This compound is the hydrochloride salt of Thiomorpholine-1-oxide. The introduction of the sulfoxide group and the subsequent salt formation significantly influence its physicochemical properties, such as solubility and stability, which are critical for its handling and potential therapeutic applications.

| Property | Value | Reference |

| CAS Number | 76176-87-9 | [1][2] |

| Molecular Formula | C₄H₁₀ClNOS | [2] |

| Molecular Weight | 155.65 g/mol | [1] |

| IUPAC Name | thiomorpholine 1-oxide hydrochloride | [1] |

| Synonyms | 1,4-thiazinane 1-oxide hydrochloride, 1-Oxothiomorpholine hydrochloride | [2] |

| Physical Form | Solid | [1] |

| Storage Temperature | Room Temperature | [1][2] |

| Purity | Typically ≥95% | [1][3] |

Spectroscopic Data

| Type | Data (for Thiomorpholine-1-oxide) | Reference |

| ¹H NMR (CDCl₃) | δ 3.09–3.05 (m, 4H, CH₂–S), 2.57–2.53 (m, 4H, CH₂–N) | [4] |

| ¹³C NMR (CDCl₃) | δ 47.9 (CH₂–N), 28.3 (CH₂–S) | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound involves a two-step process: the synthesis of the thiomorpholine core, followed by its selective oxidation to the sulfoxide and subsequent conversion to the hydrochloride salt.

Experimental Workflow: Synthesis of this compound

References

Physical and chemical properties of Thiomorpholine-1-oxide hydrochloride

A Technical Guide to Thiomorpholine-1-oxide Hydrochloride

Introduction

This compound is a heterocyclic organic compound and a derivative of thiomorpholine. As a sulfoxide, it occupies an intermediate oxidation state between thiomorpholine and its fully oxidized sulfone analogue, thiomorpholine-1,1-dioxide. The thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of compounds with diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols, and reactivity of this compound for researchers and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. Quantitative data such as melting point, boiling point, and specific solubility values are not consistently available in the public literature.

| Property | Value | Source(s) |

| CAS Number | 76176-87-9 | [2] |

| Molecular Formula | C₄H₁₀ClNOS | [2] |

| Molecular Weight | 155.65 g/mol | [3] |

| IUPAC Name | thiomorpholine 1-oxide hydrochloride | |

| Synonyms | 1,4-thiazane-1-oxide hydrochloride, 1-Oxothiomorpholine hydrochloride | [2] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | |

| Storage Conditions | Room Temperature, under inert atmosphere | [2] |

| SMILES String | Cl.O=S1CCNCC1 | [3] |

| InChI Key | CNAHTBMMJSMMEC-UHFFFAOYSA-N | [3] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No specific data available |

Reactivity and Stability

The chemistry of this compound is dominated by the sulfoxide functional group.

-

Oxidation: The sulfoxide group can be further oxidized to a sulfone (thiomorpholine-1,1-dioxide) using stronger oxidizing agents.[4] Careful control of reaction conditions is necessary during its synthesis to prevent this over-oxidation.[5]

-

Reduction: Sulfoxides can be deoxygenated back to their corresponding sulfides (thiomorpholine) using various reducing agents, often catalyzed by metal complexes.[6]

-

Acidity of α-Protons: The protons on the carbons adjacent (α) to the sulfoxide group are weakly acidic and can be deprotonated by strong bases.[6]

-

Coordination Chemistry: The sulfoxide group, particularly the oxygen atom, can act as a ligand to form coordination complexes with transition metals.[6]

-

Stability: The compound should be stored at room temperature under an inert atmosphere to ensure stability.[2]

Experimental Protocols

Detailed experimental data for this compound is limited. However, established methods for the synthesis of the parent compound and the oxidation of sulfides provide a reliable basis for its preparation and analysis.

Synthesis: Mild Oxidation of Thiomorpholine and Salt Formation

The synthesis involves a two-step process: the selective oxidation of thiomorpholine to thiomorpholine-1-oxide, followed by conversion to its hydrochloride salt. The key challenge is to prevent over-oxidation to the sulfone.[5][7]

Step 1: Oxidation with Hydrogen Peroxide [7]

-

Dissolve thiomorpholine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add 30 wt% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution. Stoichiometric control is critical.

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, carefully neutralize the mixture to a pH of ~7-8 with a saturated sodium bicarbonate or dilute sodium hydroxide solution.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude thiomorpholine-1-oxide.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude thiomorpholine-1-oxide in a minimal amount of a suitable solvent like diethyl ether or dichloromethane.

-

Slowly add a solution of hydrochloric acid (e.g., 1 M in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

While a specific protocol for this compound is not detailed, reverse-phase HPLC is a standard method for analyzing related polar compounds like Thiomorpholine, 4-methyl-, 1,1-dioxide.[8] A general method can be adapted.

-

Column: C18 reverse-phase column (e.g., Newcrom R1).[8]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier like phosphoric acid or, for MS compatibility, formic acid.[8]

-

Detector: UV detector (if the molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) for universal detection.

-

Standard Preparation: Prepare a standard solution of known concentration in the mobile phase or a suitable solvent to quantify the sample.

Biological and Pharmacological Context

There is limited specific research on the biological activity of this compound itself. However, the broader thiomorpholine scaffold is of significant interest in pharmacology.

-

Privileged Scaffold: Thiomorpholine and its derivatives are considered privileged structures due to their presence in molecules exhibiting a wide range of biological activities, including antitubercular, antioxidant, hypolipidemic, antimalarial, and antibacterial properties.[1]

-

Potential Mechanisms: In studies of related N-substituted thiomorpholine derivatives with hypolipidemic and antioxidant activity, a proposed mechanism involves the inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1] This activity, combined with antioxidant properties, suggests potential as anti-atherosclerotic agents.[1]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Oxidation and reduction relationships of the thiomorpholine scaffold.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-Oxide thiomorpholine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Video: Preparation and Reactions of Sulfides [jove.com]

- 5. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 6. Sulfoxide - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Separation of Thiomorpholine, 4-methyl-, 1,1-dioxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Thiomorpholine-1-oxide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational properties of thiomorpholine-1-oxide hydrochloride. The document summarizes key structural data, outlines experimental methodologies for its characterization, and presents visual representations of its structural features and analytical workflows.

Molecular Structure and Conformation

This compound (C₄H₁₀ClNOS, CAS: 76176-87-9) is a heterocyclic compound featuring a six-membered thiomorpholine ring with a sulfoxide group. The hydrochloride salt form implies the protonation of the nitrogen atom. The overall molecular geometry and the orientation of the sulfoxide oxygen are critical determinants of its chemical reactivity and biological activity.

The thiomorpholine ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings. In this conformation, the substituents on the ring atoms can occupy either axial or equatorial positions. The orientation of the S=O bond is of particular interest, as it can be either axial or equatorial, leading to two possible diastereomers. The interplay of steric and electronic effects governs the preference for one conformation over the other.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related thiomorpholine derivatives provides significant insight into its likely structural features.

Data Presentation: Crystallographic Data of an Analogous Compound

To illustrate the typical bond lengths, bond angles, and torsion angles within a thiomorpholine ring system, we present the crystallographic data for 4-(4-nitrophenyl)thiomorpholine. This data, obtained from a single-crystal X-ray diffraction study, serves as a valuable reference for understanding the geometry of the thiomorpholine core.

Table 1: Selected Crystallographic Data for 4-(4-Nitrophenyl)thiomorpholine [1]

| Parameter | Bond Length (Å) / Bond Angle (°) / Torsional Angle (°) |

| Bond Lengths (Å) | |

| S1-C2 | 1.805(2) |

| S1-C6 | 1.808(2) |

| N4-C3 | 1.468(3) |

| N4-C5 | 1.469(3) |

| C2-C3 | 1.522(3) |

| C5-C6 | 1.520(3) |

| Bond Angles (°) | |

| C2-S1-C6 | 97.46(10) |

| C3-N4-C5 | 112.1(2) |

| S1-C2-C3 | 112.0(1) |

| N4-C3-C2 | 110.1(2) |

| N4-C5-C6 | 110.1(2) |

| S1-C6-C5 | 112.2(1) |

| Torsional Angles (°) | |

| C6-S1-C2-C3 | -60.9(2) |

| S1-C2-C3-N4 | 56.6(2) |

| C2-C3-N4-C5 | -53.0(2) |

| C3-N4-C5-C6 | 53.0(2) |

| N4-C5-C6-S1 | -56.5(2) |

| C2-S1-C6-C5 | 60.8(2) |

Disclaimer: This data is for an analogous compound and should be used as a general reference for the thiomorpholine ring system.

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the precise three-dimensional arrangement of atoms in a crystalline solid is achieved through single-crystal X-ray diffraction. The following protocol is a representative example for a thiomorpholine derivative.[1]

Methodology:

-

Crystal Growth: Single crystals of the compound are grown by slow evaporation of a suitable solvent. For instance, dissolving the compound in a solvent like methanol and allowing the solvent to evaporate over several days can yield crystals of sufficient quality for diffraction experiments.

-

Data Collection:

-

A suitable crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal vibrations and potential degradation.

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, is used to collect diffraction data.

-

The crystal is rotated, and a series of diffraction images are collected at different orientations.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.

-

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure and conformation of molecules in solution. For this compound, ¹H and ¹³C NMR would provide key information about the electronic environment of the hydrogen and carbon atoms, respectively, and through-bond and through-space correlations can help establish the connectivity and stereochemistry.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Thiomorpholine Derivatives

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H | Protons α to S=O | 2.8 - 3.5 | Can be diastereotopic depending on the conformation. |

| ¹H | Protons α to N | 3.0 - 4.0 | Shift can be significantly affected by protonation and N-substituents. |

| ¹³C | Carbon α to S=O | 45 - 55 | |

| ¹³C | Carbon α to N | 50 - 60 |

General Experimental Protocol:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a clean NMR tube.

-

The choice of solvent is crucial as it can influence the chemical shifts and the conformation of the molecule.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Standard one-dimensional ¹H and proton-decoupled ¹³C spectra are typically acquired.

-

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to establish proton-proton and proton-carbon correlations, which aids in the complete assignment of the spectra.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide information about through-space proximities of protons, which is valuable for conformational analysis.

-

-

Data Analysis:

-

Process the raw data (Fourier transformation, phasing, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to deduce the molecular structure and conformation.

-

Mandatory Visualizations

Caption: Workflow for the structural elucidation of this compound.

References

Spectroscopic Characterization of Thiomorpholine-1-oxide Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for Thiomorpholine-1-oxide hydrochloride, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document presents a comprehensive summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Summary of Spectroscopic Data

The structural integrity and purity of this compound have been confirmed through a suite of spectroscopic techniques. The data presented herein provides a foundational dataset for the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~3.5-4.0 | Multiplet | CH₂-S(O) |

| ¹H | ~3.2-3.7 | Multiplet | CH₂-N⁺H |

| ¹³C | ~50-55 | - | CH₂-S(O) |

| ¹³C | ~45-50 | - | CH₂-N⁺H |

Note: Predicted values are based on the analysis of Thiomorpholine-1-oxide and general principles of NMR spectroscopy for hydrochloride salts. Actual experimental values may vary based on solvent and other experimental conditions.

For comparison, the experimental NMR data for Thiomorpholine-1-oxide (the free base) in CDCl₃ is reported as:

-

¹H NMR (CDCl₃): δ 3.09–3.05 (m, 4H, CH₂–S), 2.57–2.53 (m, 4H, CH₂–N)[1]

-

¹³C NMR (CDCl₃): δ 47.9 (CH₂–N), 28.3 (CH₂–S)[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The presence of the sulfoxide group is typically indicated by a strong absorption band in the region of 1030-1070 cm⁻¹. The N-H⁺ stretching vibration of the hydrochloride salt would likely appear as a broad band in the range of 2400-3200 cm⁻¹.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H⁺ Stretch | 2400-3200 | Strong, Broad |

| C-H Stretch | 2850-3000 | Medium |

| S=O Stretch | 1030-1070 | Strong |

| C-N Stretch | 1020-1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and elemental composition. For this compound, Electrospray Ionization (ESI) in positive mode is a suitable technique. The expected mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₄H₁₀ClNOS |

| Molecular Weight | 155.65 g/mol |

| Expected [M+H]⁺ (Monoisotopic Mass) | 120.0534 u |

Experimental Protocols

Detailed methodologies are essential for the accurate acquisition of spectroscopic data. The following protocols are provided as a guide for researchers.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (General Parameters):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining IR spectra of solid samples. For hydrochloride salts, it is important to use dry KBr to avoid halide exchange.

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.

-

Place the resulting fine powder into a pellet press.

-

Apply pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

Data Acquisition:

-

Mass Spectrometer: An electrospray ionization mass spectrometer.

-

Ionization Mode: Positive ion mode [ESI+].

-

Scan Range: m/z 50-500.

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizer Gas: Nitrogen.

-

Drying Gas Temperature: Adjusted to optimize signal intensity.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Navigating the Solubility of Thiomorpholine-1-oxide Hydrochloride: A Technical Guide for Researchers

Introduction

Thiomorpholine-1-oxide hydrochloride is a heterocyclic compound of significant interest in pharmaceutical and chemical research. As a key intermediate and building block, understanding its solubility characteristics in common laboratory solvents is paramount for its effective use in synthesis, formulation, and biological assays. This technical guide provides a comprehensive overview of the available solubility information for this compound, details a standardized experimental protocol for quantitative solubility determination, and presents a visual workflow to aid researchers in their experimental design.

Qualitative Solubility Data

The following table summarizes the observed qualitative solubility of this compound in various solvents as inferred from documented laboratory procedures.

| Solvent | Solubility | Reference |

| Water | Soluble | [1][2] |

| Methanol | Soluble | [1] |

| Tetrahydrofuran (THF) | Soluble (in the presence of methanol and HCl) | [1][3] |

| Ethanol | Mentioned as a solvent for purification | [2] |

| Chloroform | Mentioned as a reaction solvent for related syntheses | [2] |

| Ethyl Acetate | Used as a purification solvent | [2] |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., water, ethanol, methanol, DMSO, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the chosen solvent at the specified temperature, taking into account any dilution factors. The solubility is typically expressed in units of mg/mL or g/100mL.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

While quantitative solubility data for this compound remains to be fully characterized in the public domain, the qualitative information and the detailed experimental protocol provided in this guide offer a solid foundation for researchers. By following the outlined procedures, scientists and drug development professionals can accurately determine the solubility of this compound in their specific solvent systems, enabling more efficient and effective research and development. The provided workflow diagram serves as a clear visual aid for planning and executing these critical experiments.

References

- 1. THIOMORPHOLINE 1,1-DIOXIDE HYDROCHLORIDE | 59801-62-6 [chemicalbook.com]

- 2. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]

- 3. THIOMORPHOLINE 1,1-DIOXIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

The Thiomorpholine Oxide Scaffold: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiomorpholine moiety, a sulfur-containing saturated heterocycle, and its oxidized derivatives, thiomorpholine S-oxide and thiomorpholine S,S-dioxide, have emerged as privileged scaffolds in medicinal chemistry. The presence of the sulfur atom, which can exist in various oxidation states, imparts unique physicochemical properties that are advantageous for drug design, influencing factors such as lipophilicity, metabolic stability, and receptor-binding interactions. This technical guide provides an in-depth overview of the diverse biological activities of thiomorpholine oxide derivatives, with a focus on their anticancer, antibacterial, antioxidant, and antidiabetic properties. Detailed experimental protocols for key biological assays and synthetic procedures are provided, along with visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and therapeutic potential.

Biological Activities of Thiomorpholine Oxide Derivatives

Thiomorpholine oxide derivatives have demonstrated a remarkable spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics.

Anticancer Activity

Derivatives of thiomorpholine, including its S-oxide and S,S-dioxide forms, have shown significant potential as anticancer agents. Their mechanism of action often involves the inhibition of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR pathway.

Table 1: Anticancer Activity of Thiomorpholine and its Oxide Derivatives

| Compound Class | Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Thiazolyl-thiomorpholine | 4-(4-{[2-(4-(4-methylphenyl)thiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine | A549 (Lung Carcinoma) | MTT | 3.72 | [1] |

| Thiazolyl-thiomorpholine | 4-(4-{[2-(4-(4-bromophenyl)thiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine | A549 (Lung Carcinoma) | MTT | 6.93 | [1] |

| Thiazolyl-thiomorpholine | 4-(4-{[2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine | A549 (Lung Carcinoma) | MTT | 7.61 | [1] |

| N-Azole substituted thiomorpholine dioxide | Methyl substituted oxazolyl thiomorpholine dioxide | A549 (Lung Carcinoma) | Not Specified | 10.1 | [2] |

| N-Azole substituted thiomorpholine dioxide | Methyl substituted oxazolyl thiomorpholine dioxide | HeLa (Cervical Cancer) | Not Specified | 30.0 | [2] |

| Morpholine/Thiomorpholine Derivatives | Compound 37a (PI3Kα inhibitor) | - | Enzyme Assay | 120 | [3] |

| Morpholine/Thiomorpholine Derivatives | Compound 38b (PI3Kα inhibitor) | - | Enzyme Assay | 151 | [3] |

Antibacterial Activity

The modification of existing antibiotics with thiomorpholine S-oxide and S,S-dioxide moieties has led to the development of novel antibacterial agents with enhanced potency and improved pharmacological profiles. These compounds often target essential bacterial processes, such as protein synthesis.

Table 2: Antibacterial Activity of Thiomorpholine Oxide Derivatives

| Compound Class | Derivative | Bacterial Strain | Assay | MIC (µg/mL) | Reference |

| Phenyloxazolidinones | S-oxide and S,S-dioxide tetrahydro-4(2H)-thiopyranyl and thiomorpholine phenyloxazolidinone derivatives | Haemophilus influenzae | Broth microdilution | Potent activity reported | [4] |

| Phenyloxazolidinones | S-oxide and S,S-dioxide tetrahydro-4(2H)-thiopyranyl and thiomorpholine phenyloxazolidinone derivatives | Moraxella catarrhalis | Broth microdilution | Potent activity reported | [4] |

| Dihydroquinolines | Thiomorpholine coupled 2-(thiophen-2-yl)dihydroquinoline (7f) | Mycobacterium tuberculosis H37Rv | Not Specified | 1.56 | [5] |

| Dihydroquinolines | N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinoline (7p) | Mycobacterium tuberculosis H37Rv | Not Specified | 1.56 | [5] |

Antioxidant Activity

Several N-substituted thiomorpholine derivatives have been shown to possess significant antioxidant properties. Their mechanism of action is believed to involve the scavenging of free radicals, thereby mitigating oxidative stress, a key factor in various pathological conditions.

Table 3: Antioxidant Activity of Thiomorpholine Derivatives

| Compound Class | Derivative | Assay | IC50 (µM) | Reference |

| N-Substituted Thiomorpholine | Derivative with antioxidant moiety | Ferrous/ascorbate-induced lipid peroxidation | 7.5 | [6] |

| N-Azole substituted thiomorpholine dioxide | Methyl substituted oxazolyl thiomorpholine dioxide 9b | Radical scavenging | Greater than ascorbic acid | [2] |

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Thiomorpholine-bearing compounds have been identified as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key therapeutic target for the management of type 2 diabetes mellitus. Inhibition of DPP-IV prolongs the action of incretin hormones, leading to improved glycemic control.

Table 4: DPP-IV Inhibitory Activity of Thiomorpholine Derivatives

| Compound Class | Derivative | Assay | IC50 (µmol/L) | Reference |

| Thiomorpholine-bearing compounds | Compound 16c | Enzyme Inhibition | 3.40 | [3] |

| Thiomorpholine-bearing compounds | Compound 16b | Enzyme Inhibition | 6.29 | [3] |

| Thiomorpholine-bearing compounds | Compound 16a | Enzyme Inhibition | 6.93 | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of thiomorpholine oxide derivatives and for key in vitro and in vivo biological assays.

Synthesis of Thiomorpholine-1,1-dioxide

The synthesis of thiomorpholine-1,1-dioxide is typically achieved through the oxidation of thiomorpholine.[1]

Materials:

-

Thiomorpholine

-

Potassium permanganate (KMnO₄) or Hydrogen peroxide (H₂O₂)

-

Appropriate solvent (e.g., water, acetic acid)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve thiomorpholine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent (e.g., a solution of KMnO₄ or H₂O₂) dropwise to the stirred solution, maintaining a low temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, work up the reaction mixture to isolate the thiomorpholine-1,1-dioxide product. This may involve filtration, extraction, and purification by crystallization or chromatography.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]

Materials:

-

96-well plates

-

Cancer cell lines (e.g., A549, HeLa)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Thiomorpholine oxide derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include untreated cells as a negative control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro DPP-IV Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV.[3][8]

Materials:

-

96-well black microplate

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Thiomorpholine derivatives (test compounds)

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the DPP-IV enzyme and substrate in the assay buffer.

-

Compound Incubation: In a 96-well plate, add the test compound at various concentrations, followed by the DPP-IV enzyme solution. Incubate for 10 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding the DPP-IV substrate solution to each well.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vivo Anticancer Efficacy: Xenograft Model

This protocol describes the use of a subcutaneous xenograft model in immunocompromised mice to evaluate the in vivo anticancer activity of thiomorpholine oxide derivatives.[9][10][11]

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Human cancer cells (e.g., A549)

-

Sterile PBS or Matrigel®

-

Test compound formulation

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture and harvest cancer cells, then resuspend them in sterile PBS or a PBS/Matrigel® mixture at a concentration of 5 x 10⁷ cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Once tumors are palpable, measure their length and width 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

-

Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing schedule and route.

-

Endpoint: Continue treatment and monitoring until tumors in the control group reach the endpoint size. Euthanize the mice and excise the tumors for further analysis.

Signaling Pathways and Mechanisms of Action

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. Several morpholine-containing compounds have been identified as inhibitors of this pathway, and it is a likely target for the anticancer activity of thiomorpholine oxide derivatives.[12][13]

Experimental Workflow for In Vivo Anticancer Study

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel anticancer compound using a xenograft model.

Conclusion

Thiomorpholine oxide derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antibacterial, antioxidant, and antidiabetic agents underscores their potential for the development of novel therapeutics. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this privileged scaffold. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of thiomorpholine oxide derivatives will be crucial in advancing these promising compounds towards clinical applications.

References

- 1. nbinno.com [nbinno.com]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 4. THIOMORPHOLINE 1,1-DIOXIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. graphviz.org [graphviz.org]

- 7. benchchem.com [benchchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. benchchem.com [benchchem.com]

- 10. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]

- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Thiomorpholine-1-oxide Hydrochloride: A Core Scaffold in Drug Discovery and Its Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiomorpholine-1-oxide hydrochloride is a heterocyclic compound that has garnered significant attention in medicinal chemistry. While not typically an active pharmaceutical ingredient (API) itself, its core structure, the thiomorpholine-1-oxide moiety, serves as a privileged scaffold in the design and synthesis of novel therapeutic agents. The introduction of the sulfoxide group to the thiomorpholine ring modulates key physicochemical properties such as polarity and hydrogen bonding capacity, which can be pivotal for molecular recognition at biological targets. This technical guide elucidates the role of the thiomorpholine-1-oxide scaffold in various biological systems, focusing on the mechanisms of action of its derivatives, which have shown promise in diverse therapeutic areas including neurodegenerative diseases and metabolic disorders.

The Role of the Thiomorpholine-1-oxide Scaffold in Medicinal Chemistry

The thiomorpholine ring is a six-membered saturated heterocycle containing both sulfur and nitrogen atoms. The oxidation of the sulfur atom to a sulfoxide (as in thiomorpholine-1-oxide) or a sulfone introduces a key functional group that can significantly influence a molecule's biological activity. The sulfoxide group is a chiral center and can act as a hydrogen bond acceptor, enhancing the binding affinity and specificity of a compound to its biological target.

This compound is primarily utilized as a versatile building block in organic synthesis. Its chemical reactivity allows for the facile introduction of the thiomorpholine-1-oxide core into a wide range of molecular architectures, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Biological Activities and Mechanisms of Action of Thiomorpholine-1-oxide Derivatives

While the mechanism of action of this compound itself is not a subject of extensive study, numerous derivatives incorporating this scaffold have demonstrated significant biological activities. The following sections detail the known mechanisms of action for these derivative compounds.

Inhibition of Cholinesterase and Beta-Amyloid Aggregation in Alzheimer's Disease

Certain 2,4-disubstituted pyrimidine derivatives containing a thiomorpholine-1-oxide moiety have been investigated as potential therapeutic agents for Alzheimer's disease. These compounds have been shown to exhibit a dual mechanism of action, targeting two key pathological hallmarks of the disease.

-

Cholinesterase Inhibition: These derivatives can inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, which is known to improve cognitive function in Alzheimer's patients.

-

Aβ-Aggregation Inhibition: The same derivatives have been found to inhibit the aggregation of amyloid-beta (Aβ) peptides. The accumulation of Aβ plaques is a central event in the pathogenesis of Alzheimer's disease, and inhibiting this process is a major therapeutic goal.

The presence of the polar sulfoxide group in the thiomorpholine-1-oxide ring has been shown to be important for the anti-aggregation activity of these compounds.

Hypolipidemic and Antioxidant Activity through Squalene Synthase Inhibition

N-substituted thiomorpholine derivatives have been synthesized and evaluated for their potential to lower lipid levels and combat oxidative stress. The proposed mechanism for their hypolipidemic effect is the inhibition of squalene synthase.

-

Squalene Synthase Inhibition: Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway. It catalyzes the first committed step in the formation of sterols. By inhibiting this enzyme, thiomorpholine-1-oxide derivatives can reduce the endogenous production of cholesterol, thereby exerting a hypocholesterolemic effect.

These compounds have also demonstrated antioxidant properties, which are beneficial in mitigating the oxidative stress associated with hyperlipidemia and atherosclerosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of thiomorpholine-1-oxide derivatives.

Synthesis of Thiomorpholine Derivatives

The following protocol describes a general method for the synthesis of thiomorpholine derivatives, which can be adapted for the use of this compound as a starting material or intermediate.

Protocol: Continuous Flow Synthesis of Thiomorpholine [1][2][3][4]

-

Preparation of the Feed Solution:

-

Dissolve cysteamine hydrochloride and a photocatalyst (e.g., 9-fluorenone) in methanol in a volumetric flask.

-

An internal standard can be added for quantitative analysis.

-

Degas the solution by sparging with an inert gas (e.g., argon).

-

-

System Setup:

-

Assemble a continuous flow reactor equipped with a photochemical reaction module.

-

Set the desired reaction temperature and LED cooling temperature.

-

-

Photochemical Thiol-Ene Reaction:

-

Pump the feed solution through the photochemical reactor at a defined flow rate.

-

The reaction of cysteamine with a suitable ene (e.g., vinyl chloride) under UV irradiation forms the intermediate.

-

-

Base-Mediated Cyclization:

-

The intermediate is then mixed with a base (e.g., DIPEA) in a T-mixer.

-

The mixture is passed through a heated reactor coil to facilitate intramolecular cyclization to form the thiomorpholine ring.

-

-

Work-up and Purification:

-

The resulting mixture is collected.

-

Standard aqueous work-up procedures are used to separate the product.

-

The final product is purified by distillation or chromatography.

-

Cholinesterase Activity Assay

This colorimetric assay is used to measure the inhibition of acetylcholinesterase by test compounds.

Protocol: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method) [5][6][7][8][9]

-

Reagent Preparation:

-

Prepare AChE assay buffer, AChE enzyme solution, acetylthiocholine (substrate), and DTNB (Ellman's reagent) solution.

-

Prepare a solution of the test compound (thiomorpholine-1-oxide derivative) at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the AChE assay buffer, DTNB solution, and the test compound solution to the appropriate wells.

-

Add the AChE enzyme solution to all wells except the blank.

-

Pre-incubate the plate at a specified temperature (e.g., 37°C).

-

Initiate the reaction by adding the acetylthiocholine substrate to all wells.

-

-

Measurement:

-

Measure the absorbance at 412 nm at multiple time points using a microplate reader.

-

The rate of the reaction is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

-

Aβ Aggregation Inhibition Assay

This assay is used to evaluate the ability of test compounds to inhibit the aggregation of amyloid-beta peptides.

Protocol: Thioflavin T (ThT) Fluorescence Assay [10][11][12][13]

-

Preparation of Aβ Peptides:

-

Prepare a stock solution of synthetic Aβ peptide (e.g., Aβ42) in a suitable solvent (e.g., HFIP) to ensure it is in a monomeric state.

-

Remove the organic solvent and resuspend the peptide in an appropriate buffer.

-

-

Assay Setup:

-

In a 96-well black plate, add the Aβ peptide solution, Thioflavin T (ThT) solution, and the test compound at various concentrations.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C with shaking to promote aggregation.

-

Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm) at regular intervals using a fluorescence plate reader. ThT fluorescence increases upon binding to amyloid fibrils.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time to obtain aggregation curves.

-

Calculate the percentage of inhibition of aggregation for each concentration of the test compound.

-

Squalene Synthase Activity Assay

This assay measures the inhibition of squalene synthase by test compounds.

Protocol: Radiometric Squalene Synthase Assay [14][15][16][17][18]

-

Reaction Mixture Preparation:

-

Prepare an assay buffer containing phosphate buffer, MgCl2, and NADPH.

-

Prepare a solution of the test compound at various concentrations.

-

-

Enzyme Reaction:

-

In a reaction tube, combine the assay buffer, a source of squalene synthase (e.g., human liver microsomes), and the test compound.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the radiolabeled substrate, [3H]-farnesyl pyrophosphate ([3H]-FPP).

-

Incubate for a specific time at 37°C.

-

-

Stopping the Reaction and Extraction:

-

Stop the reaction by adding a solution of KOH in ethanol.

-

Saponify the mixture by heating.

-

Extract the lipid-soluble products (including [3H]-squalene) with an organic solvent (e.g., petroleum ether).

-

-

Measurement and Analysis:

-

Measure the radioactivity in the organic phase using a liquid scintillation counter.

-

Calculate the percentage of inhibition of squalene synthase activity for each concentration of the test compound and determine the IC50 value.

-

Data Presentation

(Note: As no specific quantitative data for this compound was found in the search results, the following tables are templates that researchers can use to structure their data when evaluating derivatives.)

Table 1: Cholinesterase Inhibition by Thiomorpholine-1-oxide Derivatives

| Compound ID | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE/AChE) |

| Derivative 1 | |||

| Derivative 2 | |||

| ... |

Table 2: Aβ Aggregation Inhibition by Thiomorpholine-1-oxide Derivatives

| Compound ID | Concentration (µM) | % Inhibition of Aβ Aggregation |

| Derivative 1 | 10 | |

| 50 | ||

| Derivative 2 | 10 | |

| 50 | ||

| ... |

Table 3: Squalene Synthase Inhibition by Thiomorpholine-1-oxide Derivatives

| Compound ID | Squalene Synthase IC50 (nM) |

| Derivative 1 | |

| Derivative 2 | |

| ... |

Visualizations

Synthetic Pathway

Caption: Synthetic pathway for thiomorpholine-1-oxide.

Signaling Pathway: Alzheimer's Disease

Caption: Dual mechanism of action in Alzheimer's disease.

Signaling Pathway: Cholesterol Biosynthesis

Caption: Inhibition of the cholesterol biosynthesis pathway.

Conclusion

This compound is a valuable synthetic intermediate that provides access to a diverse range of biologically active molecules. While the compound itself does not have a well-defined mechanism of action in biological systems, its incorporation into larger molecular scaffolds has led to the development of potent inhibitors for various therapeutic targets. The thiomorpholine-1-oxide moiety plays a crucial role in modulating the pharmacological properties of these derivatives, highlighting its importance as a privileged structure in modern drug discovery. Further exploration of this scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles for a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. assaygenie.com [assaygenie.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. biogot.com [biogot.com]

- 8. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. bio-protocol.org [bio-protocol.org]

- 15. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. scbt.com [scbt.com]

- 18. Inhibition of Squalene Synthase and Squalene Epoxidase in Tobacco Cells Triggers an Up-Regulation of 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase - PMC [pmc.ncbi.nlm.nih.gov]

The Thiomorpholine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

Executive Summary

The thiomorpholine moiety, a saturated six-membered heterocycle containing sulfur and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique stereoelectronic properties, metabolic stability, and synthetic accessibility have established it as a valuable component in the design of novel therapeutics. This guide provides a comprehensive overview of the thiomorpholine core, detailing its synthesis, physicochemical properties, and its increasingly significant role in the development of drugs targeting a range of diseases, including cancer, diabetes, and infectious diseases. Particular focus is given to its application in the design of kinase and enzyme inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Introduction: The Rise of a Versatile Scaffold

Thiomorpholine, the sulfur analog of morpholine, has garnered significant attention in drug discovery. The replacement of the oxygen atom in morpholine with sulfur alters the ring's physicochemical properties, including its size, lipophilicity, and metabolic profile, which can be strategically leveraged in drug design.[1][2] Thiomorpholine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antidiabetic, antimicrobial, anti-inflammatory, antioxidant, and hypolipidemic properties.[3][4] This versatility has solidified its status as a crucial building block for medicinal chemists.

The nitrogen atom in the thiomorpholine ring can act as a hydrogen bond acceptor or a basic center, while the sulfur atom, which can exist in various oxidation states (sulfide, sulfoxide, and sulfone), can participate in non-covalent interactions with biological targets, offering opportunities to fine-tune a drug candidate's properties.[5]

Synthesis of the Thiomorpholine Core

The construction of the thiomorpholine ring can be achieved through several synthetic strategies, often involving the cyclization of bifunctional precursors. A general and common approach for the synthesis of N-substituted thiomorpholines is outlined below.

Experimental Protocol: General Synthesis of N-Substituted Thiomorpholines

Materials:

-

Thiomorpholine

-

Appropriate electrophile (e.g., alkyl halide, acyl chloride)

-

Base (e.g., triethylamine, potassium carbonate)

-

Solvent (e.g., acetonitrile, dimethylformamide)

Procedure:

-

Dissolve thiomorpholine (1.0 equivalent) in a suitable solvent.

-

Add a base (1.2-2.0 equivalents) to the solution.

-

To this mixture, add the desired electrophile (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or an elevated temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by partitioning between an organic solvent and water.

-

The organic layer is then dried and concentrated under reduced pressure.

-

The crude product is purified by a suitable method, such as column chromatography, to yield the desired N-substituted thiomorpholine derivative.

Therapeutic Applications and Key Signaling Pathways

The thiomorpholine scaffold is a key component in a multitude of compounds with diverse therapeutic potential. This section will delve into its role in oncology, diabetes, and infectious diseases, highlighting the key signaling pathways involved.

Anticancer Activity: Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[6] Several thiomorpholine-containing compounds have been developed as potent inhibitors of this pathway.

| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Reference |

| ZSTK474 Analog 6a | 9.9 | >1000 | 36.5 | 9.8 | [7] |

| ZSTK474 Analog 6b | 3.7 | >1000 | 14.6 | 9.8 | [7] |

| Bifunctional Inhibitor 6r | 130 | 1500 | 3900 | 236 | [7] |

| Bifunctional Inhibitor 6s | 107 | 1900 | 2200 | 137 | [7] |

Data presented for ZSTK474 analogs where a morpholine group is replaced, showcasing the impact on isoform selectivity.

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of thiomorpholine derivatives against PI3K isoforms.

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ)

-

PIP2 (substrate)

-

ATP

-

HTRF assay buffer

-

Europium-labeled anti-GST antibody

-

GST-tagged PH domain

-

Biotinylated PIP3

-

Streptavidin-Allophycocyanin (APC)

-

Test compounds (thiomorpholine derivatives)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the test compounds and controls to the assay plate.

-

Add the PI3K enzyme and the PIP2 substrate to initiate the reaction.

-

Add ATP to start the phosphorylation reaction and incubate at room temperature.

-

Stop the reaction by adding a stop solution containing EDTA.

-

Add the HTRF detection reagents (Europium-labeled anti-GST antibody, GST-tagged PH domain, Biotinylated PIP3, and Streptavidin-APC).

-

Incubate to allow for complex formation.

-

Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

-

Calculate the HTRF ratio and determine the IC50 values for each compound.

This protocol outlines the procedure to assess the effect of thiomorpholine-based PI3K inhibitors on the phosphorylation of Akt in cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, U87-MG)

-

Cell culture medium and supplements

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound or vehicle control for a specified time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt as a loading control.

-

Quantify the band intensities to determine the relative levels of Akt phosphorylation.

Antidiabetic Activity: DPP-IV Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates incretin hormones, which are crucial for regulating glucose homeostasis. Inhibition of DPP-IV is a validated therapeutic approach for type 2 diabetes.[8] Several thiomorpholine-containing compounds have been identified as potent and selective DPP-IV inhibitors.[3]

| Compound ID | DPP-IV IC50 (µM) | Reference |

| 16a | 6.93 | [3] |

| 16b | 6.29 | [3] |

| 16c | 3.40 | [3] |

These compounds are thiomorpholine-bearing derivatives with varying substituents.

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of thiomorpholine derivatives against DPP-IV.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl)

-

Test compounds

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the test compounds and controls to the wells of the microplate.

-

Add the DPP-IV enzyme solution and incubate at 37°C.

-

Initiate the reaction by adding the DPP-IV substrate.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission) over time.

-

Calculate the rate of reaction and the percentage of inhibition for each compound concentration.

-

Determine the IC50 values by fitting the data to a dose-response curve.

Antitubercular Activity: The Case of Sutezolid

Sutezolid (PNU-100480) is a promising oxazolidinone antibiotic containing a thiomorpholine moiety that has been investigated for the treatment of tuberculosis, including multidrug-resistant strains.[5] It is an analog of the approved drug Linezolid, where the morpholine ring is replaced by a thiomorpholine ring. Sutezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[5]

| Compound | M. tuberculosis H37Rv MIC (µg/mL) | Reference |

| Sutezolid (PNU-100480) | 0.06 - 0.25 | [2] |

| Sutezolid Metabolite (PNU-101603) | 0.25 | [2][9] |

| Linezolid | 0.25 - 1.0 | [2] |

Sutezolid is rapidly metabolized in vivo to an active sulfoxide metabolite, PNU-101603.[2][10] The plasma concentrations of the metabolite are several-fold higher than the parent compound.[10] Interestingly, the parent compound, Sutezolid, appears to be the primary driver of intracellular activity against M. tuberculosis.[2][10] A population pharmacokinetic model for Sutezolid has been described using a two-compartment model for both the parent drug and its metabolite.[11]

This protocol outlines the broth microdilution method for determining the MIC of thiomorpholine-containing compounds against Mycobacterium tuberculosis.

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC

-

Test compounds

-

96-well microplates

-

McFarland standard (0.5)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth in the wells of a 96-well plate.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust its turbidity to match a 0.5 McFarland standard.

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculate each well of the microplate with the bacterial suspension. Include a drug-free growth control and a sterile control.

-

Seal the plates and incubate at 37°C for 7-14 days.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion and Future Perspectives

The thiomorpholine scaffold has unequivocally established its position as a privileged structure in medicinal chemistry.[6] Its favorable physicochemical properties and synthetic tractability have facilitated the development of a wide array of biologically active compounds with therapeutic potential across various diseases. The successful application of this scaffold in the development of clinical candidates like Sutezolid for tuberculosis, and its extensive exploration in the design of kinase and DPP-IV inhibitors, highlights its immense potential.[5] The ability to readily functionalize the thiomorpholine ring, coupled with the diverse biological activities of its derivatives, ensures that this versatile heterocycle will continue to be a valuable tool for medicinal chemists in the pursuit of novel and effective therapies. Future research will likely focus on further exploring the chemical space around the thiomorpholine core to develop next-generation inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles.

References

- 1. Pharmacokinetics of tedizolid, sutezolid, and sutezolid-M1 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. jchemrev.com [jchemrev.com]

- 4. jchemrev.com [jchemrev.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Population pharmacokinetic/pharmacodynamic analysis of the bactericidal activities of sutezolid (PNU-100480) and its major metabolite against intracellular Mycobacterium tuberculosis in ex vivo whole-blood cultures of patients with pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]

Stereoelectronic properties of the thiomorpholine ring system

An In-depth Technical Guide to the Stereoelectronic Properties of the Thiomorpholine Ring System

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine ring, a saturated six-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique stereoelectronic properties significantly influence its conformational behavior, which in turn dictates its interaction with biological targets. Understanding these properties is crucial for the rational design of novel therapeutics. This guide provides a comprehensive analysis of the stereoelectronic effects governing the thiomorpholine ring system, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Conformational Analysis of the Thiomorpholine Ring

Like cyclohexane, the thiomorpholine ring can adopt several conformations, with the chair form being the most stable. The presence of the heteroatoms, however, introduces unique stereoelectronic interactions that modulate the conformational landscape.

Chair Conformation

The chair conformation is the ground state for the thiomorpholine ring, as confirmed by both X-ray crystallography and computational studies.[1] In this conformation, substituents can occupy either axial or equatorial positions. The preference for a particular orientation is governed by a combination of steric and stereoelectronic effects.

A crystal structure of 4-(4-nitrophenyl)thiomorpholine reveals a chair conformation in the solid state, with the 4-nitrophenyl group in a quasi-axial position.[1] This highlights that crystal packing forces can influence the conformation of flexible molecules.

Boat and Twist-Boat Conformations

While less stable than the chair form, boat and twist-boat conformations are important intermediates in the process of ring inversion. Computational studies provide insight into the relative energies of these conformers. The twist-boat conformation is a local energy minimum, whereas the boat conformation represents a transition state between two twist-boat forms.

The energy barrier for the interconversion between the chair and twist-boat conformations is a key parameter in understanding the ring's flexibility.

Table 1: Calculated Conformational Energies of Thiomorpholine

| Conformation | Relative Energy (kcal/mol) | Note |

| Chair | 0.0 | Ground state |

| Twist-Boat | +5.5 - +6.5 | Local energy minimum |

| Boat | +6.5 - +7.5 | Transition state |

| Half-Chair | ~+10 | Transition state for chair-to-twist-boat interconversion |

Note: Energy values are approximate and can vary depending on the computational method and substitution pattern.

Key Stereoelectronic Effects

The interplay of various stereoelectronic interactions is fundamental to the conformational preferences of the thiomorpholine ring.

The Anomeric Effect

The anomeric effect describes the tendency of an electronegative substituent at the carbon adjacent to a heteroatom (the anomeric position) to favor an axial orientation. This is a stabilizing interaction resulting from the overlap of a lone pair on the heteroatom with the antibonding (σ) orbital of the C-substituent bond (n -> σ interaction). In the thiomorpholine ring, this can involve both the nitrogen and sulfur atoms. For example, in a 2-substituted thiomorpholine, an axial substituent can be stabilized by the n -> σ* interaction with the lone pair of the nitrogen atom.

The Gauche Effect

The gauche effect describes the tendency of certain substituents to adopt a gauche (dihedral angle of ~60°) rather than an anti (180°) conformation. This is often observed when vicinal substituents are electronegative. Within the thiomorpholine ring, the relative orientations of the C-N and C-S bonds, as well as the positioning of substituents, can be influenced by gauche interactions.

Experimental and Computational Analysis

A combination of experimental techniques and computational methods is employed to elucidate the stereoelectronic properties of the thiomorpholine ring.

X-ray Crystallography

X-ray crystallography provides precise information about the conformation, bond lengths, and bond angles of molecules in the solid state. This data serves as a benchmark for understanding the geometry of the thiomorpholine ring.

Table 2: Selected Bond Lengths and Angles for 4-(4-Nitrophenyl)thiomorpholine [1]

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Length | S1-C2 | 1.815 |

| S1-C6 | 1.812 | |

| N4-C3 | 1.475 | |

| N4-C5 | 1.478 | |

| Bond Angle | C2-S1-C6 | 98.3 |

| C3-N4-C5 | 114.2 |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. Vicinal coupling constants (³J) between protons are particularly informative, as their magnitude is related to the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the preferred conformation and the dynamics of ring inversion can be determined. Variable temperature (VT) NMR experiments can be used to study the equilibrium between different conformers and to determine the energy barriers of interconversion.

Computational Chemistry

Density Functional Theory (DFT) and ab initio calculations are invaluable for modeling the conformational landscape of the thiomorpholine ring. These methods can be used to calculate the relative energies of different conformers, the energy barriers for their interconversion, and to visualize the molecular orbitals involved in stereoelectronic interactions. Natural Bond Orbital (NBO) analysis is a particularly useful computational tool for quantifying the strength of hyperconjugative interactions, such as the anomeric effect.

Experimental Protocols

Synthesis of 2-Substituted Thiomorpholines

The synthesis of 2-substituted thiomorpholines is essential for studying the anomeric effect in this ring system. A general approach involves the cyclization of an appropriate precursor.

Protocol: Synthesis of 2-Methoxythiomorpholine

-

Step 1: N-protection of 2-aminoethanethiol. To a solution of 2-aminoethanethiol hydrochloride in dichloromethane, add triethylamine followed by di-tert-butyl dicarbonate (Boc₂O) at 0 °C. Stir the reaction mixture at room temperature overnight. After workup, the N-Boc protected aminoethanethiol is obtained.

-

Step 2: Alkylation. Deprotonate the thiol with a suitable base such as sodium hydride in THF, and then add 2-bromo-1,1-dimethoxyethane. Stir the reaction at room temperature for 12 hours.

-

Step 3: Cyclization and Deprotection. Treat the product from Step 2 with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to effect both the deprotection of the Boc group and the cyclization to form the 2-methoxythiomorpholine.

-

Purification. The final product can be purified by column chromatography on silica gel.

References

The Thiomorpholine Scaffold: A Privileged Core for Novel Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Therapeutic Targets of Thiomorpholine-Containing Compounds